molecular formula C8H9N3O2S B5061232 2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

Cat. No.: B5061232
M. Wt: 211.24 g/mol
InChI Key: SVSAHBFAZBHTLX-UHFFFAOYSA-N
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Description

2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that contains both thiadiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be achieved through various methods. One common approach involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.

Another method involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction. This green synthesis approach provides excellent yields and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione is unique due to its dual thiadiazole and pyrimidine rings, which confer distinct biological activities. Similar compounds include:

Properties

IUPAC Name

2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-4(2)7-10-11-6(13)3-5(12)9-8(11)14-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSAHBFAZBHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=O)CC(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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